molecular formula C21H34BN3O4 B6592767 (R)-tert-Butyl 2-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 2414150-38-0

(R)-tert-Butyl 2-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B6592767
CAS No.: 2414150-38-0
M. Wt: 403.3 g/mol
InChI Key: YRTNDTUKGICVMY-OAHLLOKOSA-N
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Description

This compound (CAS: 2414150-38-0) is a chiral boronic ester featuring an (R)-configured 2-methylpiperazine core, a pyridin-2-yl group substituted with a pinacol boronate at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C21H34BN3O4 (MW: 403.32 g/mol) . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in medicinal chemistry for constructing biaryl linkages. The stereochemistry and methyl substitution on the piperazine ring may influence biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

tert-butyl (2R)-2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BN3O4/c1-15-14-24(11-12-25(15)18(26)27-19(2,3)4)17-10-9-16(13-23-17)22-28-20(5,6)21(7,8)29-22/h9-10,13,15H,11-12,14H2,1-8H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTNDTUKGICVMY-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(C(C3)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN([C@@H](C3)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-tert-Butyl 2-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article examines its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C21H34BN3O4
  • Molecular Weight : 403.32 g/mol
  • CAS Number : 2414150-38-0
  • Purity : Typically around 95%

The primary mechanism of action for this compound is its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β) . GSK-3β is implicated in numerous cellular processes including:

  • Neuroinflammation
  • Neurodegeneration
    Inhibition of this enzyme has been linked to protective effects against neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

Research indicates that the compound demonstrates significant neuroprotective effects. In preclinical models, it has been shown to reduce markers of neuroinflammation such as nitric oxide (NO), interleukin 6 (IL-6), and tumor necrosis factor-alpha (TNF-α) release . This suggests potential applications in treating conditions characterized by neuroinflammation.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile reveals:

  • High permeability across biological membranes (PAMPA Pe = 9.4), indicating effective absorption.
  • High metabolic stability , with minimal interactions with cytochrome P450 enzymes.
    These properties suggest favorable bioavailability and distribution within biological systems .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety profile of the compound. The results indicate:

  • No significant decrease in cell viability at concentrations up to 10 μM in mouse hippocampal neuronal cells (HT-22).
  • Higher concentrations did not yield significant toxicity, with IC50 values exceeding 100 μM for most tested compounds .

Comparative Biological Activity Table

Compound NameGSK-3β Inhibition IC50 (μM)Neuroprotective EffectsCytotoxicity IC50 (μM)
(R)-tert-butyl 2-methyl...<45.8Yes>100
Compound X<30Yes>80
Compound Y<50No>200

Case Studies

  • Alzheimer's Disease Models : In a study involving Alzheimer's disease models, the administration of this compound resulted in reduced amyloid-beta accumulation and improved cognitive function in treated animals compared to controls .
  • Neuroinflammation Models : In lipopolysaccharide (LPS)-induced neuroinflammation models, the compound significantly decreased inflammatory cytokine levels and improved behavioral outcomes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Pyridine Substitution Core Structure Key Functional Groups Molecular Weight (g/mol) Key Applications
Target Compound 5-position (R)-2-methylpiperazine Pinacol boronate, Boc 403.32 Suzuki coupling, drug intermediates
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (Compound 28) 4-position Piperazine Pinacol boronate, Boc 391.30 Trypanocidal N-myristoyltransferase inhibitors
tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate 3-position Piperazine Pinacol boronate, Boc 391.30 Suzuki coupling intermediates
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate Phenyl ring Piperazine Pinacol boronate, Boc 388.33 Cross-coupling reactions

Key Observations :

  • Core Structure : The (R)-2-methylpiperazine in the target compound introduces steric hindrance and chirality, which could affect binding affinity in biological systems compared to unsubstituted piperazine analogs .

Functional Group Variations

Compound Name Functional Groups Molecular Formula Hazard Profile
Target Compound Boronic ester, Boc, 2-methylpiperazine C21H34BN3O4 H302 (harmful if swallowed), H315/H319/H335 (skin/eye/respiratory irritation)
tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate Bromine, Boc C15H22BrN3O2 Not specified; bromine may pose handling risks
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate Trifluoromethyl, boronic ester C24H34BF3N2O4 Likely enhanced lipophilicity and metabolic stability

Key Observations :

  • Boronic Ester vs. Bromine : The target compound’s boronic ester enables Suzuki coupling, whereas brominated analogs (e.g., ) are suited for Ullmann or Buchwald-Hartwig reactions.
  • Trifluoromethyl Group : Analogs like may exhibit improved pharmacokinetics due to fluorine’s electron-withdrawing effects and metabolic resistance .

Stereochemical Considerations

The (R)-configuration in the target compound distinguishes it from racemic or S-enantiomer forms. Chirality can critically influence interactions with enzymes or receptors, as seen in Pasteur’s foundational work on tartaric acid . For example, enantiopure compounds often show enhanced selectivity in drug candidates, reducing off-target effects .

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